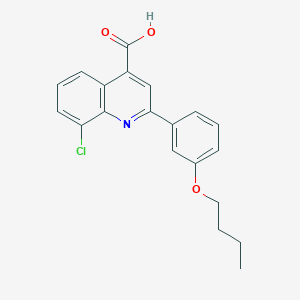

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOONTWTQFNHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to a specific derivative, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. The presented synthesis leverages the classical yet powerful Pfitzinger reaction, a cornerstone in the construction of quinoline-4-carboxylic acids. This document is designed to provide researchers and drug development professionals with a detailed understanding of the synthetic strategy, reaction mechanisms, and practical experimental protocols.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, can be disconnected via the Pfitzinger reaction. This retrosynthetic analysis points to two key starting materials: 5-chloroisatin and 1-(3-butoxyphenyl)ethan-1-one. This approach is strategically sound as it allows for the late-stage convergence of two readily accessible precursors to construct the desired complex quinoline core.

Caption: Workflow for the synthesis of 5-Chloroisatin.

Synthesis of 1-(3-Butoxyphenyl)ethan-1-one

This ketone can be prepared from the commercially available 3-hydroxyacetophenone via a Williamson ether synthesis.

In a typical procedure, 3-hydroxyacetophenone is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkylating agent, in this case, 1-bromobutane, to yield the desired 1-(3-butoxyphenyl)ethan-1-one.

Caption: Workflow for the synthesis of the ketone starting material.

The Pfitzinger Reaction: Core Synthesis of the Quinoline Scaffold

The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. [1][2]It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. [1]

Reaction Mechanism

The reaction mechanism proceeds through several key steps:

-

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of the potassium salt of the corresponding isatinic acid. [1][2]2. Imine Formation: The carbonyl group of 1-(3-butoxyphenyl)ethan-1-one reacts with the aniline moiety of the opened isatin to form an imine (Schiff base).

-

Enamine Tautomerization: The imine then tautomerizes to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration to yield the final aromatic quinoline ring system. [1][2]

Caption: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocols

Note: These protocols are based on established procedures for the Pfitzinger reaction and should be adapted and optimized by the researcher. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 5-Chloroisatin

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Chloroaniline | 127.57 | 8.0 g | 0.063 mol |

| Chloral hydrate | 165.40 | 10.92 g | 0.066 mol |

| Sodium sulfate (anhydrous) | 142.04 | 157.75 g | - |

| Hydroxylamine hydrochloride | 69.49 | 13.35 g | 0.192 mol |

| Concentrated Hydrochloric Acid | 36.46 | 5.21 mL | - |

| Concentrated Sulfuric Acid | 98.08 | ~22 mL | - |

Procedure:

-

Formation of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide:

-

In a large flask, dissolve sodium sulfate in water.

-

Add a solution of p-chloroaniline in water and concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride in water.

-

To this mixture, add a solution of chloral hydrate in water.

-

Heat the mixture. A thick paste should form. Continue heating for a short period, then cool and filter the solid intermediate. [3]

-

-

Cyclization to 5-Chloroisatin:

-

Carefully add the dried N-(4-chlorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature.

-

After the addition is complete, gently heat the mixture.

-

Pour the reaction mixture onto crushed ice to precipitate the 5-chloroisatin.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethyl acetate to obtain pure 5-chloroisatin. [3]

-

Synthesis of 1-(3-Butoxyphenyl)ethan-1-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxyacetophenone | 136.15 | 10.0 g | 0.073 mol |

| 1-Bromobutane | 137.02 | 12.0 g (9.5 mL) | 0.088 mol |

| Potassium Carbonate (anhydrous) | 138.21 | 15.2 g | 0.110 mol |

| Acetone | 58.08 | 150 mL | - |

Procedure:

-

To a round-bottom flask, add 3-hydroxyacetophenone, potassium carbonate, and acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-butoxyphenyl)ethan-1-one.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloroisatin | 181.58 | 5.0 g | 0.028 mol |

| 1-(3-Butoxyphenyl)ethan-1-one | 192.25 | 5.8 g | 0.030 mol |

| Potassium Hydroxide | 56.11 | 9.3 g | 0.166 mol |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Water | 18.02 | 10 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add 5-chloroisatin to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid. [4]3. To this mixture, add 1-(3-butoxyphenyl)ethan-1-one.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours. Monitor the progress of the reaction by TLC. [4]5. After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates completely (typically pH 2-3).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Characterization Data for this compound:

| Property | Expected Value |

| Molecular Formula | C₂₀H₁₈ClNO₃ |

| Molecular Weight | 355.81 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), 8.0-8.5 (m, Ar-H), 7.0-7.8 (m, Ar-H), 4.0 (t, 2H, OCH₂), 1.7 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (COOH), ~159 (C-O), ~155-120 (Ar-C), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃). |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic). |

| Mass Spectrometry (ESI-MS) | m/z: 356.1 [M+H]⁺, 354.1 [M-H]⁻. |

Conclusion

This technical guide outlines a comprehensive and reliable synthetic pathway for the preparation of this compound. The described route, centered around the Pfitzinger reaction, offers a practical approach for researchers in the field of medicinal chemistry and drug discovery. The detailed protocols for the synthesis of the necessary starting materials and the final product, along with the expected characterization data, provide a solid foundation for the successful synthesis and validation of this important quinoline derivative.

References

- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1).

-

Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

- Gao, C., et al. (2012).

-

Patsnap. (n.d.). 3-hydroxyacetophenone synthesis method. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2013). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

Sources

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the theoretical basis and detailed experimental protocols for the determination of its key characteristics, including solubility, melting point, and acid dissociation constant (pKa). Furthermore, it delves into the principles and expected outcomes of spectroscopic analysis through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline-4-carboxylic acid derivatives. While predicted data for the target compound is presented, the primary focus is on establishing a robust experimental framework for its empirical characterization.

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds, forming the structural backbone of numerous molecules with a wide array of biological activities.[1] The specific compound, this compound, possesses a unique combination of functional groups—a substituted quinoline ring, a carboxylic acid, a phenyl ether linkage, and a chloro substituent—that are anticipated to modulate its physicochemical and pharmacological properties. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent, as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a detailed roadmap for the comprehensive physicochemical characterization of this compound.

Chemical Identity and Predicted Properties

A summary of the basic chemical information and computationally predicted physicochemical properties for this compound is presented in Table 1. These predicted values serve as a useful preliminary reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈ClNO₃ | [2] |

| Molecular Weight | 355.81 g/mol | [2] |

| Predicted Boiling Point | 531.2 ± 50.0 °C | [2] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.23 ± 0.10 | [2] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

Theoretical Considerations

The presence of the carboxylic acid group suggests that the compound will exhibit low solubility in acidic aqueous media and increased solubility in neutral to basic conditions due to the formation of the more soluble carboxylate salt. The large hydrophobic butoxyphenyl and chloroquinoline moieties will likely limit its aqueous solubility.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the aqueous solubility of the compound at various pH values.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a fixed volume of each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram illustrates the general workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Theoretical Considerations

For a pure crystalline compound, a sharp melting range of 1-2 °C is expected. Impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol for Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[3]

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

-

Initial Determination: Perform a rapid heating to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

The following diagram outlines the process of melting point determination.

Caption: Logical flow for pKa determination by titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings.

-

Butoxy Protons: Signals corresponding to the butoxy side chain will appear in the aliphatic region. An O-CH₂ triplet, two CH₂ multiplets, and a terminal CH₃ triplet are anticipated.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is expected in the downfield region (typically >10 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm. [5]* Aromatic Carbons: Multiple signals will be present in the aromatic region (110-160 ppm) for the carbons of the quinoline and phenyl rings.

-

Aliphatic Carbons: Signals for the four carbons of the butoxy group will be observed in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹. [5]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. [5]* C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption band in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (355.81 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the butoxy group, the carboxylic acid group (as CO₂), and cleavage of the quinoline ring system.

Conclusion

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. The detailed protocols for determining solubility, melting point, and pKa, along with the expected spectroscopic signatures, will enable researchers to rigorously evaluate this compound. The empirical data generated through these methodologies will be invaluable for establishing structure-property relationships and guiding further research in the development of novel quinoline-based therapeutic agents.

References

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... ResearchGate. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

-

Physical Properties: Solubility Classification. Masaryk University. Available at: [Link]

-

Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. Available at: [Link]

-

In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Determination of Melting Point. Wired Chemist. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Melting point determination. University of Alberta. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

- CARBOXYLIC ACIDS.

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Available at: [Link]

-

Melting Point Determination Guide. Scribd. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/10/

-

XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). Available at: [Link]

-

How to calculate pKa. BYJU'S. Available at: [Link]

-

5 - Mass Spectrometry of Heterocyclic Compounds. R Discovery - Researcher.Life. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Untapped Potential

The landscape of modern therapeutics is increasingly defined by the pursuit of molecularly targeted agents. Within this paradigm, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2] This guide focuses on a specific, yet under-characterized, derivative: 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid . In the absence of direct, empirical data for this precise molecule, this document, authored from the perspective of a Senior Application Scientist, synthesizes existing knowledge on structurally related compounds to propose a primary mechanism of action and outlines a rigorous, self-validating experimental framework to systematically investigate and confirm its biological activity. Our central hypothesis posits this compound as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), with secondary potential as a modulator of histone deacetylases (HDACs) or Aurora Kinases.

Part 1: The Quinoline-4-Carboxylic Acid Scaffold - A Foundation of Biological Activity

The core quinoline-4-carboxylic acid structure is a recurring motif in compounds exhibiting significant pharmacological effects, ranging from anticancer to anti-inflammatory and antimalarial properties.[3] The true power of this scaffold lies in its synthetic tractability; substitutions at the 2, 7, and 8 positions allow for the fine-tuning of steric and electronic properties, thereby tailoring the molecule's affinity and selectivity for specific protein targets. Our subject molecule, with its 2-(3-Butoxyphenyl) and 8-chloro substitutions, possesses distinct lipophilic and electron-withdrawing features that suggest a high potential for specific molecular interactions.

Part 2: Proposed Primary Mechanism of Action - Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on strong evidence from structurally analogous compounds, the most probable primary mechanism of action for this compound is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[1][2][4][5]

Causality Behind the Hypothesis:

DHODH is a critical mitochondrial enzyme that catalyzes the fourth, and only redox, step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][4][6] This pathway is fundamental for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have an exceptionally high demand for pyrimidines, making them exquisitely sensitive to DHODH inhibition.[2]

Compounds like brequinar, a well-characterized DHODH inhibitor, share the core quinoline-4-carboxylic acid pharmacophore.[1][4] Structural biology studies of these inhibitors reveal a consistent binding mode:

-

The Carboxylate Anchor: The carboxylic acid at the 4-position is crucial, forming a salt bridge with a conserved arginine residue (R136) in the DHODH active site.[1]

-

The Lipophilic Channel: The quinoline ring and its substituents, in our case the 2-(3-Butoxyphenyl) and 8-chloro groups, are projected into a hydrophobic channel, making key van der Waals contacts with nonpolar residues.[1]

The butoxyphenyl group on the subject molecule would be expected to extend deeply into this hydrophobic pocket, potentially increasing residence time and inhibitory potency.

Anticipated Cellular Consequences of DHODH Inhibition

Inhibition of DHODH by this compound is predicted to lead to a depletion of the intracellular pyrimidine pool. This would, in turn, trigger a cascade of downstream effects:

-

S-Phase Cell Cycle Arrest: A scarcity of pyrimidine nucleotides will stall DNA replication, leading to an arrest of the cell cycle in the S-phase.[1]

-

Induction of Apoptosis: Prolonged cell cycle arrest and metabolic stress will ultimately activate apoptotic pathways, leading to programmed cell death.

-

Anti-proliferative Activity: The net result of cell cycle arrest and apoptosis is a potent inhibition of tumor cell growth.

Visualizing the Proposed DHODH Inhibition Pathway

Caption: Proposed mechanism of DHODH inhibition and its downstream cellular effects.

Part 3: Secondary/Alternative Mechanisms of Action

While DHODH inhibition is the most probable mechanism, the versatile quinoline scaffold warrants consideration of other potential targets.

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety can function as a "cap group" in the classic pharmacophore model of HDAC inhibitors.[7][8][9] These inhibitors typically interact with the outer rim of the enzyme's active site tunnel.

-

Potential Impact: Inhibition of HDACs, particularly class I isoforms, leads to hyperacetylation of histone and non-histone proteins. This can alter gene expression, reactivate tumor suppressor genes, and induce cell cycle arrest and apoptosis.[7][9]

Aurora Kinase Inhibition

Structurally related quinazoline-4-carboxylic acids have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis.[10][11]

-

Potential Impact: Inhibition of Aurora A or B can disrupt spindle formation, leading to mitotic catastrophe and cell death.[10][12] A reported Aurora A inhibitor with a similar scaffold induced G1 phase arrest and apoptosis.[11]

Part 4: A Framework for Experimental Validation

A rigorous, multi-step experimental cascade is required to validate the proposed mechanism of action. This framework is designed to be self-validating, with each stage providing the logical foundation for the next.

Visualizing the Experimental Validation Workflow

Caption: A four-stage workflow for validating the mechanism of action.

Experimental Protocols

Stage 1: Biochemical Enzyme Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against the purified target enzymes in vitro.

Protocol 1: DHODH Inhibition Assay (Enzymatic)

-

Reagents: Purified recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in DMSO.

-

In a 96-well plate, add the compound dilutions, DHODH enzyme, and assay buffer.

-

Initiate the reaction by adding dihydroorotate and DCIP.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Positive Control: Brequinar.[6]

-

Protocol 2: HDAC Inhibition Assay (Fluorogenic)

-

Reagents: Purified recombinant human HDAC isozymes (e.g., HDAC1, 2, 3, 6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution.

-

Procedure:

-

Perform serial dilutions of the test compound as described above.

-

In a black 96-well plate, incubate the compound with the specific HDAC isozyme and substrate.

-

Stop the deacetylation reaction by adding the developer solution, which releases the fluorescent aminomethylcoumarin (AMC).

-

Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Calculate and plot the percent inhibition versus compound concentration to determine IC50 values for each isozyme.

-

Positive Control: SAHA (Vorinostat).[13]

-

Protocol 3: Aurora Kinase Inhibition Assay (Luminescence-based)

-

Reagents: Purified recombinant Aurora A and Aurora B kinases, kinase substrate, ATP.

-

Procedure:

-

Perform serial dilutions of the test compound.

-

In a white 384-well plate, add the inhibitor, substrate/ATP mix, and the purified kinase.[12]

-

Incubate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[14] The amount of ATP consumed is proportional to kinase activity.

-

Calculate and plot the percent inhibition versus compound concentration to determine IC50 values.

-

Positive Control: Alisertib (for Aurora A) or AZD1152 (for Aurora B).[15][16]

-

Stage 2 & 3: Cellular Assays

Objective: To confirm that the in vitro activity translates to a functional effect in a cellular context and to characterize the resulting phenotype.

Protocol 4: Anti-Proliferation (MTT) Assay

-

Cell Lines: Use a panel of cancer cell lines known to be sensitive to DHODH inhibitors (e.g., A549 lung carcinoma, HCT116 colon carcinoma).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Viable cells with active metabolism will reduce MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the concentration that inhibits cell growth by 50% (GI50).

-

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Procedure:

-

Treat cells with the test compound at its GI50 and 2x GI50 concentration for 24 and 48 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase.

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would support the DHODH inhibition hypothesis.

-

Protocol 6: Apoptosis Assay (Annexin V/PI Staining)

-

Procedure:

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic/necrotic cells).

-

Analyze immediately by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic). An increase in the Annexin V positive population would confirm the induction of apoptosis.

-

Stage 4: Target Validation in a Cellular Context

Objective: To definitively link the observed cellular phenotype to the inhibition of the primary target (DHODH).

Protocol 7: Uridine Rescue Experiment

-

Causality: This is a critical self-validating experiment. If the compound's anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with exogenous uridine should bypass the enzymatic block and "rescue" the cells from the compound's effects.

-

Procedure:

-

Co-treat cells with a fixed concentration of the test compound (e.g., 2x GI50) and increasing concentrations of uridine (e.g., 10 µM to 1 mM).

-

Perform an anti-proliferation (MTT) assay after 72 hours.

-

A significant rightward shift in the dose-response curve (i.e., an increase in the GI50) in the presence of uridine strongly validates DHODH as the primary target.

-

Part 5: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Summary of In Vitro Inhibitory Activity

| Compound | DHODH IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Brequinar (Control) | ~5-10 | >10,000 | >10,000 | >10,000 | >10,000 |

| SAHA (Control) | >10,000 | ~50-150 | ~50-150 | >10,000 | >10,000 |

| Alisertib (Control) | >10,000 | >10,000 | >10,000 | ~1-5 | ~200-400 |

Table 2: Summary of Cellular Activity

| Compound | Cell Line | Anti-Proliferation GI50 (µM) | Primary Cell Cycle Effect (at 2x GI50) | Apoptosis Induction (at 2x GI50) | Uridine Rescue |

|---|---|---|---|---|---|

| This compound | A549 | TBD | TBD (Predicted S-Phase Arrest) | TBD (Predicted Increase) | TBD (Predicted Yes) |

| | HCT116 | TBD | TBD (Predicted S-Phase Arrest) | TBD (Predicted Increase) | TBD (Predicted Yes) |

Conclusion

This compound represents a promising chemical entity for further investigation. The structural alerts within the molecule strongly suggest an interaction with DHODH, a clinically validated target in oncology and immunology. The proposed multi-stage validation framework provides a comprehensive and logically sound pathway to not only confirm this primary mechanism of action but also to explore potential secondary targets. By systematically progressing from in vitro enzymatic assays to cellular mechanism and target validation experiments, researchers can build a robust and defensible understanding of this compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Available at: [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC - NIH. Available at: [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Request PDF - ResearchGate. Available at: [Link]

-

Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (2015). PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4‑Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). figshare. Available at: [Link]

-

Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). Request PDF - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). MDPI. Available at: [Link]

-

Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. (2022). ResearchGate. Available at: [Link]

-

Aurora inhibitor. (n.d.). Wikipedia. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. Available at: [Link]

-

Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022). Bentham Science. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Available at: [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2018). PMC - PubMed Central. Available at: [Link]

-

Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. (2022). MDPI. Available at: [Link]

-

Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2022). PMC - PubMed Central. Available at: [Link]

-

Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. (2014). PMC - NIH. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed. Available at: [Link]

-

Aurora kinase inhibitor-2|CAS 331770-21-9. (n.d.). DC Chemicals. Available at: [Link]

- US9796671B2 - Aurora kinase inhibitors. (n.d.). Google Patents.

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 4. physchemres.org [physchemres.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid core is a heterocyclic scaffold of paramount importance in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This versatility stems from the scaffold's unique electronic properties and its synthetic tractability, which allows for systematic structural modifications to fine-tune activity against specific biological targets.[1] This guide provides a detailed exploration of the key biological activities of quinoline-4-carboxylic acid derivatives, delves into their underlying mechanisms of action, presents quantitative structure-activity relationship data, and offers robust, step-by-step protocols for their experimental evaluation. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of this promising class of compounds.

The Quinoline-4-Carboxylic Acid Scaffold: A Structural and Medicinal Overview

Chemical Structure and Properties

The quinoline-4-carboxylic acid scaffold is an aromatic heterocyclic organic compound characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the C-4 position.[1][2][4] This arrangement confers a planar geometry and a unique distribution of electrons, making it an excellent pharmacophore for interacting with various biological macromolecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites.[5][6]

Significance in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic drugs.[1][4][7] The synthetic accessibility of the quinoline-4-carboxylic acid core, often through classic reactions like the Doebner and Pfitzinger syntheses, allows for the creation of large and diverse compound libraries.[1][4][5] This enables extensive exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.

Key Biological Activities and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives exhibit a wide spectrum of biological activities. This guide will focus on three of the most extensively researched and therapeutically relevant areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The development of quinoline-4-carboxylic acid derivatives as anticancer agents is a highly active area of research.[1][4] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][4]

2.1.1 Mechanisms of Action

-

Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8][9] For instance, specific derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase upregulated in several human cancers.[8] The 8-hydroxyquinoline-7-carboxylic acid moiety, in particular, has been identified as an important pharmacophore for this activity.[8]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA and is highly active in rapidly proliferating cancer cells.[5][6][10] Quinoline-4-carboxylic acid derivatives, such as Brequinar, have been identified as potent inhibitors of DHODH.[10] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a salt bridge with key residues in the enzyme's active site.[5][10][11]

-

Sirtuin Inhibition: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play a role in various cellular processes, including cancer. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as selective inhibitors of SIRT3, demonstrating potent antiproliferative activity in leukemic cell lines.[12][13]

-

Modulation of the Tumor Microenvironment: Some derivatives, like Tasquinimod, do not directly target tumor cells but instead modulate the tumor microenvironment.[14][15] Tasquinimod binds to the S100A9 protein, inhibiting its interaction with TLR4 and RAGE, which in turn reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and promotes an anti-tumor immune response.[14][15][16] It also exhibits anti-angiogenic effects, although the exact mechanism is not fully understood.[14][15]

2.1.2 Structure-Activity Relationships (SAR)

The anticancer activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

For DHODH Inhibition:

-

C-2 Position: Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[5][10]

-

C-4 Position: A strict requirement exists for the carboxylic acid group (or its salt), which is essential for binding to the enzyme.[5][10]

-

Benzo Portion: Substitutions on the benzo portion of the quinoline ring can also modulate activity.[10]

-

2.1.3 Case Study: Prominent Derivatives

-

Tasquinimod: An experimental drug investigated for the treatment of solid tumors, particularly prostate cancer.[15] It functions by targeting the tumor microenvironment, inhibiting angiogenesis, and modulating the immune system.[14][15][17]

-

Kynurenic Acid: A metabolite of tryptophan, kynurenic acid and its derivatives have shown antiproliferative effects against various cancer cell lines, including mammary and cervical cancer cells.[18][19][20]

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line(s) | IC50 / Activity | Reference(s) |

| Tasquinimod | S100A9 inhibitor, immunomodulator | Prostate Cancer (in vivo) | Delays disease progression | [15] |

| Brequinar Analog (3) | DHODH Inhibitor | - | DHODH IC50 = 0.250 µM | [11] |

| Compound 41 | DHODH Inhibitor | - | DHODH IC50 = 9.71 nM | [11] |

| Compound P6 | SIRT3 Inhibitor | MLLr leukemic cell lines | SIRT3 IC50 = 7.2 µM | [12][13] |

| Kynurenic Acid | Antiproliferative | MCF7 (Breast) | Remarkable growth inhibition | [18] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Antiproliferative | MCF-7 (Breast) | 82.9% reduction in cell growth | [21] |

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Quinoline-4-carboxylic acid derivatives continue to be a promising area for the development of new antibacterial and antifungal drugs.[7][22][23]

2.2.1 Mechanisms of Action

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[6] By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[6] The carboxylic acid group is a key functional group for this activity.[6] Some derivatives also exhibit antifungal activity, potentially through mechanisms such as disrupting the fungal cell wall or inhibiting enzymes like peptide deformylase.[24]

2.2.2 Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency of quinoline-4-carboxylic acid derivatives can be significantly modulated by substitutions on the quinoline ring. For instance, the introduction of basic groups can be beneficial for regulating physicochemical properties and influencing the potency and spectrum of antimicrobial activity.[5]

Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[18][25]

2.3.1 Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[26] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[26]

2.3.2 Case Study: Kynurenic Acid and its Derivatives

Kynurenic acid and its derivatives have been shown to possess anti-inflammatory properties.[27] Studies have demonstrated their ability to reduce inflammation in various experimental models.[18][25]

Experimental Protocols for Activity Assessment

To ensure the scientific rigor and reproducibility of research in this field, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key biological activities of quinoline-4-carboxylic acid derivatives.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare a series of dilutions of the test quinoline-4-carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Justification of Method: The MTT assay is a widely accepted, robust, and high-throughput method for initial screening of the cytotoxic potential of novel compounds.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized and quantitative technique for determining the MIC.

Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

Justification of Method: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing reproducible and comparable MIC values.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of iNOS. The Griess assay measures nitrite (a stable breakdown product of NO), which serves as an indicator of NO production.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compound.

Justification of Method: This assay provides a reliable and quantitative measure of a compound's ability to suppress a key inflammatory response in a relevant immune cell type.

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of potent biological activities. The synthetic accessibility and the potential for diverse functionalization make it an enduring platform for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The continued investigation of quinoline-4-carboxylic acid derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Title: Mechanisms of action of tasquinimod on the tumour microenvironment - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Tasquinimod - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed Source: PubMed URL: [Link]

-

Title: Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed Source: PubMed URL: [Link]

-

Title: Tasquinimod - Active Biotech Source: Active Biotech URL: [Link]

-

Title: Kynurenic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer Source: Taylor & Francis Online URL: [Link]

-

Title: The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects Source: Lund University Publications URL: [Link]

-

Title: Mechanisms of action of tasquinimod. Notes: Upper panel shows the... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - MDPI Source: MDPI URL: [Link]

-

Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - Frontiers Source: Frontiers URL: [Link]

-

Title: Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed Source: PubMed URL: [Link]

-

Title: Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed Source: PubMed URL: [Link]

-

Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub Source: UI Scholars Hub URL: [Link]

-

Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

-

Title: Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers Source: Frontiers URL: [Link]

-

Title: Review on recent development of quinoline for anticancer activities Source: Wiley Online Library URL: [Link]

-

Title: Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed Source: PubMed URL: [Link]

-

Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijmphs.com [ijmphs.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tasquinimod - Wikipedia [en.wikipedia.org]

- 16. dovepress.com [dovepress.com]

- 17. activebiotech.com [activebiotech.com]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Compounds

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Core in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1] Among its derivatives, the quinoline-4-carboxylic acid moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered it a focal point in the development of a wide array of therapeutic agents, including those with antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4][5] Notable examples of drugs featuring this core structure underscore its significance in modern medicine.[4] This guide provides an in-depth exploration of the methodologies and strategic considerations involved in the discovery and synthesis of novel quinoline-4-carboxylic acid compounds, tailored for researchers and professionals in the field of drug development.

Chapter 1: Rational Design and In Silico Screening

The journey to a novel therapeutic agent begins with the identification of a biological target and the rational design of molecules to interact with it. In the context of quinoline-4-carboxylic acids, computational tools have become indispensable for accelerating this process and enhancing the probability of success.

Target Identification and Pharmacophore Modeling

The initial step involves identifying a biological target implicated in a disease pathway. For instance, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been a target for anticancer agents based on the quinoline-4-carboxylic acid scaffold.[6][7][8] Once a target is selected, pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For many quinoline-4-carboxylic acid-based inhibitors, the carboxylic acid at the C-4 position is crucial, often forming key interactions, such as a salt bridge with arginine residues in the enzyme's active site.[6][8]

Virtual Screening and Molecular Docking

With a pharmacophore model in hand, virtual screening of compound libraries can identify initial hits. Molecular docking is then employed to predict the binding orientation and affinity of these hits within the target's active site.[9][10] This in silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby conserving resources and streamlining the discovery pipeline.[9][11] The insights gained from docking studies can also guide the design of novel derivatives with improved potency and selectivity.[6]

Chapter 2: Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core

The synthesis of the quinoline-4-carboxylic acid core is a well-established yet continually evolving field of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Foundational Synthetic Methodologies

Several classical name reactions have been instrumental in the synthesis of quinoline-4-carboxylic acids:

-

The Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to directly yield a quinoline-4-carboxylic acid.[12] It is a versatile method that allows for a variety of substituents on the aniline and aldehyde components.[2]

-

The Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce a quinoline-4-carboxylic acid.[2] This approach is particularly useful for synthesizing 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids.[4][6]

-

The Gould-Jacobs Reaction: This reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[13][14] Subsequent hydrolysis and decarboxylation yield the corresponding 4-quinolone, a tautomer of 4-hydroxyquinoline.[13][15]

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced several innovations to improve the efficiency and environmental footprint of quinoline synthesis:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Doebner and Gould-Jacobs reactions.[4][15][16]

-

Novel Catalysts: The development of new catalysts, including Lewis acids and transition metals, has expanded the scope of quinoline synthesis, enabling reactions under milder conditions.[16][17]

-

Multi-Component Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline structures from simple starting materials, enhancing synthetic efficiency.[2][18]

Detailed Experimental Protocol: A Modified Doebner Reaction

This protocol provides a step-by-step methodology for the synthesis of a 2-phenylquinoline-4-carboxylic acid derivative, a common structural motif in biologically active compounds.

Reaction: Synthesis of 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (catalyst, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 eq) dropwise. A catalytic amount of hydrochloric acid can be added to promote the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-phenylquinoline-4-carboxylic acid.

Causality Behind Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively benign.

-

Dropwise Addition of Pyruvic Acid: This helps to control the initial exothermic reaction.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds.

Chapter 3: Structural Elucidation and Characterization

Unambiguous characterization of newly synthesized compounds is critical for establishing their identity, purity, and three-dimensional structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylic acid (O-H and C=O stretches).[19]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This information is invaluable for understanding structure-activity relationships, as it reveals the precise spatial arrangement of atoms and allows for the detailed analysis of intermolecular interactions with the biological target.

Chapter 4: Biological Evaluation and Lead Optimization

The biological evaluation of newly synthesized quinoline-4-carboxylic acid derivatives is a crucial step in the drug discovery process. This involves a series of assays to determine their potency, selectivity, and mechanism of action, followed by an iterative process of structural modification to improve their pharmacological properties.

In Vitro Biological Assays